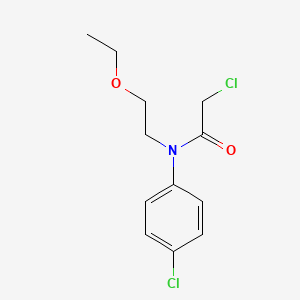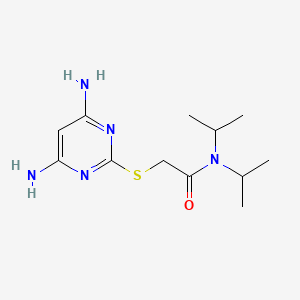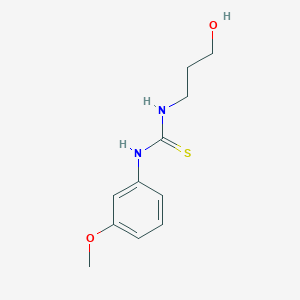
3-(Benzenesulfonyl)propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfonyl)propoxybenzene, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfonyl)propoxybenzene is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are involved in various physiological processes, including pain sensation, temperature regulation, and taste perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of TRP channels, particularly TRPV1 and TRPA1. In vivo studies have shown that this compound can reduce pain sensitivity in animal models. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(Benzenesulfonyl)propoxybenzene in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the study of 3-(Benzenesulfonyl)propoxybenzene. One direction is to further investigate its mechanism of action, particularly its interaction with TRP channels. Another direction is to explore its potential applications in drug development, particularly for the treatment of pain and inflammation. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties.
Métodos De Síntesis
3-(Benzenesulfonyl)propoxybenzene can be synthesized through the reaction of 3-bromopropoxybenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
3-(Benzenesulfonyl)propoxybenzene has been studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of polymers and liquid crystals. In organic synthesis, this compound has been used as a reagent for the preparation of other compounds. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3S/c16-19(17,15-10-5-2-6-11-15)13-7-12-18-14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDDWMKJCUNVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
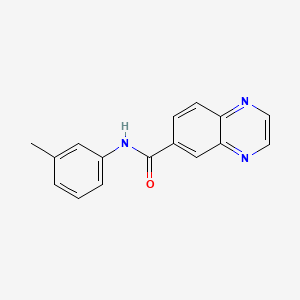
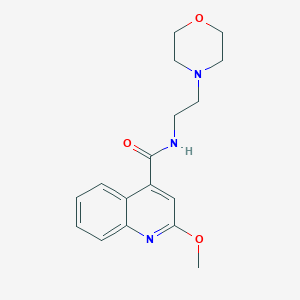

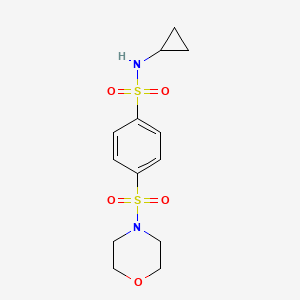


![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)
![[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B7638563.png)

